2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol
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Overview
Description
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which combines the reactive epoxide group of 2-(chloromethyl)oxirane with the hydroxyl functionality of 3-(3-hydroxypropoxy)propan-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of 2-(chloromethyl)oxirane with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and alcohols.
Reduction: Reduction reactions can convert the epoxide group to diols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol involves its reactive epoxide group, which can form covalent bonds with nucleophiles such as proteins and DNA. This reactivity makes it useful in various applications, including enzyme inhibition and protein labeling .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the hydroxyl functionality.
Glycidyl chloride: Another epoxide with similar reactivity but different substituents.
3-Chloro-1,2-propylene oxide: Shares the epoxide group but has different chemical properties.
Uniqueness
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of epoxide and hydroxyl groups, providing a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C9H19ClO4 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H14O3.C3H5ClO/c7-3-1-5-9-6-2-4-8;4-1-3-2-5-3/h7-8H,1-6H2;3H,1-2H2 |
InChI Key |
BCWZHCBTABRMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(CO)COCCCO |
Origin of Product |
United States |
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